molecular formula C12H13NO3 B1589100 (R)-4-Phenyl-3-propionyloxazolidin-2-one CAS No. 160695-26-1

(R)-4-Phenyl-3-propionyloxazolidin-2-one

Cat. No.: B1589100
CAS No.: 160695-26-1
M. Wt: 219.24 g/mol
InChI Key: TYZVFKRBBHHHSX-JTQLQIEISA-N
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Description

®-4-Phenyl-3-propionyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its utility in asymmetric synthesis, particularly in the preparation of enantiomerically pure compounds. The presence of the phenyl group and the oxazolidinone ring structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Phenyl-3-propionyloxazolidin-2-one typically involves the reaction of ®-phenylglycinol with propionic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is usually heated to facilitate the formation of the oxazolidinone ring.

Industrial Production Methods: In an industrial setting, the production of ®-4-Phenyl-3-propionyloxazolidin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: ®-4-Phenyl-3-propionyloxazolidin-2-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxazolidinones.

Scientific Research Applications

®-4-Phenyl-3-propionyloxazolidin-2-one is widely used in scientific research due to its versatility in asymmetric synthesis. It serves as a chiral auxiliary in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Additionally, it is used in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of ®-4-Phenyl-3-propionyloxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The oxazolidinone ring provides a rigid framework that influences the approach of reactants, leading to high enantioselectivity.

Comparison with Similar Compounds

  • (S)-4-Phenyl-3-propionyloxazolidin-2-one
  • ®-4-Benzyl-3-propionyloxazolidin-2-one
  • ®-4-Phenyl-3-acetyloxazolidin-2-one

Comparison: ®-4-Phenyl-3-propionyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of the phenyl group. Compared to its analogs, it offers distinct reactivity and selectivity in asymmetric synthesis. The propionyl group also influences its chemical behavior, making it suitable for specific synthetic applications.

Properties

IUPAC Name

(4R)-4-phenyl-3-propanoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZVFKRBBHHHSX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(COC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461256
Record name (R)-4-Phenyl-3-propionyloxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160695-26-1
Record name (R)-4-Phenyl-3-propionyloxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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